Home > Products > Screening Compounds P13791 > Nevanimibe hydrochloride
Nevanimibe hydrochloride - 133825-81-7

Nevanimibe hydrochloride

Catalog Number: EVT-287923
CAS Number: 133825-81-7
Molecular Formula: C27H40ClN3O
Molecular Weight: 458.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ATR-101, also known as PD-132301 (a free base) or PD-132301-2 (a HCl salt), is in clinical development for the treatment of adrenocortical carcinoma (ACC). ATR-101 is a selective inhibitor of ACAT1 (acyl coenzyme A:cholesterol acyltransferase). ACAT1 catalyzes cholesterol ester formation and, in the adrenals, is particularly important in creating a reservoir of substrate for steroid biosynthesis. ATR-101 is uniquely distributed to adrenal tissues and inhibition of adrenal ACAT1 by ATR-101 disrupts steroidogenesis and leads to selective apoptosis of steroid producing adrenocortical-derived cells. Similar effects have been seen in the human ACC cell line, H295R. ATR-101 has shown pre-clinical efficacy in H295R xenograft mouse models. ACC is an ultra-rare malignancy, occurring in about 2 per million population annually.
Overview

Nevanimibe hydrochloride is a novel compound primarily investigated for its potential therapeutic effects in treating metabolic disorders, particularly those associated with lipid metabolism. This compound is a derivative of the class of compounds known as small molecule inhibitors, which target specific enzymes involved in metabolic pathways.

Source

The compound was developed through a collaboration between pharmaceutical companies and academic institutions focusing on innovative treatments for metabolic diseases. Research has been conducted to evaluate its efficacy and safety in clinical settings.

Classification

Nevanimibe hydrochloride is classified as a small molecule inhibitor. It specifically targets enzymes involved in lipid metabolism, making it a candidate for treating conditions such as dyslipidemia and associated cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of Nevanimibe hydrochloride involves several key steps, typically starting from readily available chemical precursors. The general synthetic route can be summarized as follows:

  1. Formation of the Core Structure: The initial step involves the construction of the core bicyclic structure through condensation reactions.
  2. Functional Group Modifications: Subsequent steps include the introduction of various functional groups that enhance the compound's pharmacological properties.
  3. Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt to improve solubility and stability.

Technical Details

The synthesis often employs techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Nuclear Magnetic Resonance Spectroscopy: To confirm molecular structure at each stage of synthesis.
Molecular Structure Analysis

Structure

The molecular structure of Nevanimibe hydrochloride features a bicyclic core with various substituents that contribute to its biological activity. The precise arrangement of atoms and functional groups is critical for its interaction with target enzymes.

Data

  • Molecular Formula: C₁₈H₁₉ClN₂O₃
  • Molecular Weight: Approximately 348.81 g/mol
  • 3D Structure Visualization: Computational modeling tools can be utilized to visualize the three-dimensional conformation, aiding in understanding its binding interactions.
Chemical Reactions Analysis

Reactions

Nevanimibe hydrochloride undergoes several chemical reactions that are essential for its metabolic stability and activity:

  1. Enzymatic Hydrolysis: The compound may be hydrolyzed by esterases, affecting its bioavailability.
  2. Oxidation Reactions: Potential oxidative modifications can occur, impacting its pharmacokinetic properties.

Technical Details

The kinetics of these reactions can be studied using high-performance liquid chromatography coupled with mass spectrometry to monitor concentration changes over time.

Mechanism of Action

Process

Nevanimibe hydrochloride exerts its therapeutic effects primarily through inhibition of specific enzymes involved in lipid metabolism, such as acyl-CoA synthetases. By blocking these enzymes, the compound reduces lipid accumulation in tissues, leading to improved metabolic profiles.

Data

Research studies have shown that Nevanimibe hydrochloride can significantly lower triglyceride levels and improve cholesterol profiles in animal models, indicating a promising mechanism for treating dyslipidemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Typically ranges between 150°C to 160°C, indicating thermal stability suitable for pharmaceutical formulations.

Chemical Properties

  • pH Stability: Maintains stability across a pH range of 4 to 7, which is relevant for oral formulations.
  • Storage Conditions: Should be stored in a cool, dry place away from light to prevent degradation.
Applications

Scientific Uses

Nevanimibe hydrochloride has been primarily explored for its applications in:

  • Metabolic Disease Research: Investigating its role in managing conditions like obesity and type 2 diabetes.
  • Pharmaceutical Development: As a lead compound for developing new medications aimed at improving lipid profiles and reducing cardiovascular risk factors.
Molecular Design & Synthetic Pathways of Nevanimibe Hydrochloride

Rational Drug Design Targeting Sterol O-Acyltransferase 1 (SOAT1/ACAT1)

Nevanimibe hydrochloride (C₂₇H₄₀ClN₃O; MW: 458.08 g/mol) [3] [10] was designed as a potent, adrenal-specific inhibitor of Acyl-CoA:cholesterol O-acyltransferase 1 (ACAT1), also termed Sterol O-acyltransferase 1 (SOAT1). This enzyme catalyzes esterification of free cholesterol into cholesteryl esters—critical substrates for steroidogenesis in adrenal cells. The compound’s design exploits the heightened dependence of adrenocortical carcinoma (ACC) and congenital adrenal hyperplasia (CAH) cells on ACAT1-mediated cholesterol storage [1] [5]. By selectively depleting cholesteryl esters, Nevanimibe disrupts the substrate pool for steroid hormone production, thereby attenuating androgen overproduction in CAH and inducing apoptosis in ACC at higher concentrations [1] [6].

Table 1: Key Selectivity Profile of Nevanimibe Hydrochloride

TargetEC₅₀ (nM)Biological Consequence
ACAT19Depletion of adrenal cholesteryl esters
ACAT2368Minimal impact on hepatic/intestinal metabolism
CYP450>10,000No significant off-target inhibition

This >40-fold selectivity for ACAT1 over ACAT2 [6] [10] minimizes off-target effects in non-adrenal tissues, positioning Nevanimibe as a mechanistically novel agent for adrenal-specific pathologies.

Structure-Activity Relationship (SAR) Studies for Adrenal-Specific Targeting

SAR studies reveal that Nevanimibe’s efficacy hinges on three pharmacophores:

  • Urea Core: Serves as a hydrogen-bond donor/acceptor motif critical for anchoring the inhibitor to ACAT1’s substrate-binding pocket. Modifications here reduce potency >100-fold [6] [8].
  • Diisopropylphenyl Group: The sterically hindered 2,6-diisopropylphenyl moiety (logP ≈ 6.2) enhances membrane permeability and directs localization to lipid-dense adrenal organelles [6] [10].
  • Cyclopentyl-4-dimethylaminophenyl Group: The basic dimethylamino group (pKa ≈ 8.5) promotes ionic interactions with acidic residues in ACAT1’s catalytic cleft. Substitution with neutral groups diminishes activity by 90% [10].

Notably, fungal terpendole analogs with indole-diterpene scaffolds show that 6–7 fused rings enhance ACAT1 inhibition (IC₅₀ < 50 nM), whereas ring contraction to 4 systems (e.g., Terpendole N) abolishes activity [7]. This underscores the necessity of rigid, polycyclic frameworks for optimal target engagement.

Table 2: Impact of Structural Modifications on Nevanimibe’s Activity

Modification SiteStructural ChangeEffect on ACAT1 EC₅₀
Urea NHMethylation>100-fold increase
2,6-DiisopropylphenylReplacement with phenyl15-fold increase
4-DimethylaminophenylReplacement with cyclohexyl90% activity loss
Cyclopentyl linkerLinear alkyl chain75% activity loss

Optimization Strategies for Selective ACAT1 Inhibition

Nevanimibe’s optimization addressed three challenges:

  • Selectivity Enhancement: Molecular modeling identified ACAT1-specific residues (Glu460, Tyr518) that form salt bridges with Nevanimibe’s dimethylamino group—a feature absent in ACAT2. Exploiting this divergence achieved >40-fold selectivity [6] [10].
  • Metabolic Stability: The cyclopentylmethyl linker between urea and dimethylaminophenyl groups impedes CYP3A4-mediated oxidation, extending half-life to >6 hours in vivo [10].
  • Formulation Challenges: High doses (up to 158.5 mg/kg/day) required 24 tablets daily in Phase 1 trials [1]. Salt formation (hydrochloride) improved aqueous solubility (41.67 mg/mL in DMSO) [10], enabling dose escalation without excipient overload.

Lipophilicity optimization was critical: LogP values >7 caused nonspecific cytotoxicity, while <5 reduced adrenal accumulation. Nevanimibe’s cLogP of 6.0 balanced membrane penetration and target specificity [6].

Synthetic Routes for Urea-Based Small Molecule Derivatives

Nevanimibe’s synthesis centers on constructing its unsymmetrical urea moiety—a challenge due to competing symmetrization and poor regioselectivity. Two routes dominate:

Route 1: Curtius Rearrangement (Thermal)

  • Carboxylic Acid Activation: React 2,6-diisopropylbenzoic acid with oxalyl chloride/DMF to form acyl chloride.
  • Acyl Azide Formation: Treat with NaN₃/Et₃N in acetone-water.
  • Curtius Rearrangement: Heat in toluene (110°C) to generate isocyanate intermediate.
  • Urea Coupling: React with 1-(4-(dimethylamino)phenyl)cyclopentanamine in THF (25°C, 48–83% yield) [8] [10].

Limitations include explosive acyl azide handling and thermal degradation (<65% purity).

Route 2: Hypervalent Iodine-Mediated Coupling

A novel metal-free approach uses PhI(OAc)₂ to directly couple benzamides and amines:

  • Oxidative Activation: Treat 2,6-diisopropylbenzamide with PhI(OAc)₂ in DCE at 80°C.
  • Isocyanate Formation: In situ generation via decarboxylative dehydration.
  • Nucleophilic Addition: Add dimethylaminophenylcyclopentylamine, achieving 58–68% yield [4].

Table 3: Comparison of Synthetic Methods for Nevanimibe’s Urea Core

MethodConditionsYield (%)Advantages
Curtius RearrangementToluene, 110°C, 24h48–83High-purity isocyanate
PhI(OAc)₂-MediatedDCE, 80°C, 12h58–68Metal-free, no azide handling

The hypervalent iodine route eliminates transition metals and operates under mild conditions but requires electron-deficient benzamides for optimal yields [4]. Clinical-scale synthesis leverages Route 1 due to established regulatory precedence for Curtius-based ureas [5] [9].

Properties

CAS Number

133825-81-7

Product Name

Nevanimibe hydrochloride

IUPAC Name

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride

Molecular Formula

C27H40ClN3O

Molecular Weight

458.1 g/mol

InChI

InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H

InChI Key

SDOOGTHIDFZUNM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ATR-101
N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)urea hydrochloride
PD 132301-2
PD-132301-2
PD132301-2
urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)-, hydrochloride (1:1)

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.